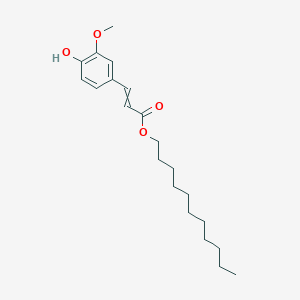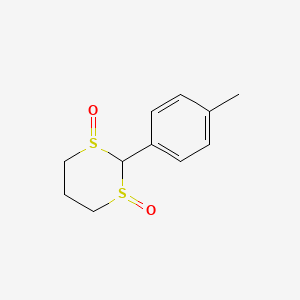
2-(4-Methylphenyl)-1lambda~4~,3lambda~4~-dithiane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylphenyl)-1lambda~4~,3lambda~4~-dithiane-1,3-dione is an organic compound characterized by the presence of a dithiane ring substituted with a 4-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-1lambda~4~,3lambda~4~-dithiane-1,3-dione typically involves the reaction of 4-methylbenzaldehyde with 1,3-propanedithiol in the presence of an acid catalyst. The reaction proceeds through the formation of a dithiane intermediate, which is then oxidized to yield the final product. Commonly used acid catalysts include hydrochloric acid and sulfuric acid, and the reaction is typically carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methylphenyl)-1lambda~4~,3lambda~4~-dithiane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the dithiane ring can yield thiols or thioethers.
Substitution: Electrophilic aromatic substitution reactions can occur on the 4-methylphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Halogenated or nitrated derivatives of the 4-methylphenyl group.
Applications De Recherche Scientifique
2-(4-Methylphenyl)-1lambda~4~,3lambda~4~-dithiane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(4-Methylphenyl)-1lambda~4~,3lambda~4~-dithiane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of enzyme activity, disruption of cellular processes, and induction of oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methylsulfonylphenyl)indole: Known for its dual antimicrobial and anti-inflammatory activities.
Thiazole Derivatives: Exhibits diverse biological activities, including antioxidant, antimicrobial, and antitumor properties.
Uniqueness
2-(4-Methylphenyl)-1lambda~4~,3lambda~4~-dithiane-1,3-dione is unique due to its dithiane ring structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
144266-26-2 |
|---|---|
Formule moléculaire |
C11H14O2S2 |
Poids moléculaire |
242.4 g/mol |
Nom IUPAC |
2-(4-methylphenyl)-1,3-dithiane 1,3-dioxide |
InChI |
InChI=1S/C11H14O2S2/c1-9-3-5-10(6-4-9)11-14(12)7-2-8-15(11)13/h3-6,11H,2,7-8H2,1H3 |
Clé InChI |
UXTLXNUXLLEXCX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2S(=O)CCCS2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


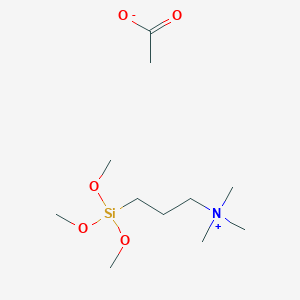
![(E,E)-N,N'-(2,2-Dimethylpropane-1,3-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B12566231.png)
![1-[(2R)-oxan-2-yl]pyridin-1-ium](/img/structure/B12566239.png)
![1-Azabicyclo[2.2.2]octan-3-yl 2-methylprop-2-enoate](/img/structure/B12566245.png)
![2-[(6-Bromo-7-hydroxy-2-oxo-2H-1-benzopyran-4-yl)methyl]-4-nitrophenyl carbonate](/img/structure/B12566250.png)
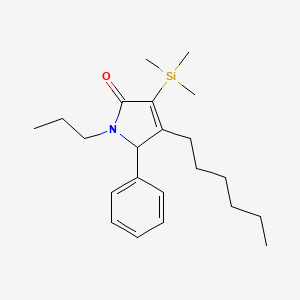

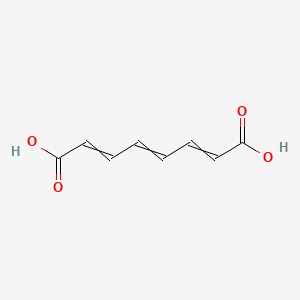
![Methyl 2-[(trimethylsilyl)oxy]undecanoate](/img/structure/B12566272.png)
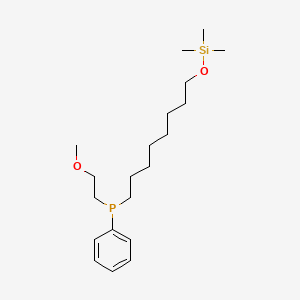
![1-Methyl-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene](/img/structure/B12566287.png)
![N-[(1E)-Ethylidene]-4-nitro-1H-imidazole-5-carboxamide](/img/structure/B12566294.png)

